Significant Attenuation of Infarct Volume in Permanent Focal Ischemia (pMCAO)
In a rat model of permanent middle cerebral artery occlusion (pMCAO), ZD-9379 demonstrated a significant and dose-dependent reduction in post-mortem corrected infarct volume when administered 30 minutes post-occlusion [1]. The compound's neuroprotective effect was quantified across a range of doses, showing a maximum reduction of 51.4% compared to vehicle-treated controls. This efficacy in a delayed treatment paradigm is a key differentiator from many other neuroprotective candidates that fail to show benefit when administered after the onset of ischemia [1].
| Evidence Dimension | Corrected Infarct Volume Reduction |
|---|---|
| Target Compound Data | 5 mg/kg ZD-9379 |
| Comparator Or Baseline | Vehicle (control) |
| Quantified Difference | 51.4% reduction (P = .0001) |
| Conditions | Sprague-Dawley rat pMCAO model, 5 mg/kg bolus 30 min post-occlusion + 5 mg/kg/hr infusion for 4 hours, assessed 24h post-MCAO |
Why This Matters
This data provides a robust, quantitative benchmark for neuroprotective efficacy in a widely accepted stroke model, allowing direct comparison with other compounds and justifying its selection for preclinical studies focused on post-ischemic intervention.
- [1] Takano, K., et al. (1997). Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies. Stroke, 28(6), 1255-1262. View Source
